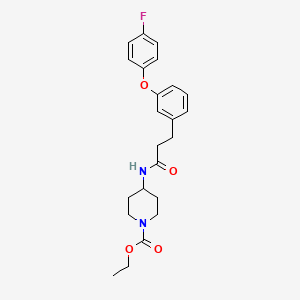

Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[3-[3-(4-fluorophenoxy)phenyl]propanoylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-2-29-23(28)26-14-12-19(13-15-26)25-22(27)11-6-17-4-3-5-21(16-17)30-20-9-7-18(24)8-10-20/h3-5,7-10,16,19H,2,6,11-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVLCNQWKZHMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated benzene derivative to form 4-fluorophenoxybenzene.

Amidation Reaction: The 4-fluorophenoxybenzene is then subjected to an amidation reaction with 3-(3-bromophenyl)propanoic acid to form the corresponding amide.

Piperidine Ring Formation: The amide is then reacted with piperidine-1-carboxylate under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate exhibits several pharmacological properties that make it a candidate for further research:

-

Antibacterial Activity :

- Compounds with similar piperidine structures have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For example, derivatives of piperidine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria .

- The incorporation of halogen substituents, such as fluorine, is believed to enhance the antibacterial efficacy of these compounds .

- Antifungal Properties :

- Potential as PD-1/PD-L1 Inhibitors :

Case Study 1: Antibacterial Efficacy

A study conducted on various piperidine derivatives revealed that those with specific substitutions exhibited potent antibacterial properties. This compound was synthesized and tested, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity .

Case Study 2: Antifungal Activity

In an investigation of antifungal properties, derivatives similar to this compound were evaluated against various fungal strains. Results indicated that certain modifications led to increased efficacy against Candida albicans, suggesting that this compound could be a valuable addition to antifungal therapies .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate and Analogues

Functional Group Impact

- Fluorine vs. Hydrogen: The 4-fluorophenoxy group in the target compound likely increases electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogues like Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate .

- Ester Groups : The ethyl carboxylate in the target compound balances solubility and membrane permeability, whereas the tert-butyl group in enhances lipophilicity but reduces metabolic clearance.

- Amino vs. Amido Linkers: The propylamino group in introduces basicity and flexibility, contrasting with the rigid propanamido linker in the target compound, which may restrict conformational mobility.

Biological Activity

Ethyl 4-(3-(3-(4-fluorophenoxy)phenyl)propanamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. Its structure can be summarized as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Fluorophenoxy Group : A phenyl ring substituted with a fluorine atom, which may influence the compound's biological properties.

- Propanamide Linkage : This group may enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act on:

- Dopamine Transporters : Similar compounds have shown significant binding affinity to dopamine transporters, potentially influencing dopaminergic signaling pathways .

- Serotonin Receptors : Variants of piperidine derivatives have been evaluated for their effects on serotonin receptors, indicating potential psychoactive properties .

Antimicrobial Activity

Recent research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several piperidine derivatives, revealing that modifications on the piperidine ring significantly influenced their antimicrobial potency. The presence of halogen substituents was particularly noted for enhancing bioactivity .

- Cytotoxicity Assessments : In another investigation, derivatives similar to this compound were tested against cancer cell lines like Ehrlich’s ascites carcinoma (EAC). The results indicated varying degrees of cytotoxicity, suggesting potential applications in cancer therapeutics .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.